3'-Hydroxy Repaglinide-d5 is a deuterated derivative of Repaglinide, a medication primarily used in the management of type 2 diabetes mellitus. This compound is notable for its role in pharmacokinetic studies and analytical chemistry, particularly in the quantification and tracking of drug metabolism and efficacy. The incorporation of deuterium atoms (d5) enhances the stability and detectability of the compound in various analytical techniques.
3'-Hydroxy Repaglinide-d5 is synthesized from Repaglinide, which itself is derived from a series of chemical reactions involving specific precursor compounds. The synthesis process has been documented in patents and scientific literature, highlighting efficient methods for producing this compound with high yields and purity .
This compound falls under the category of pharmaceutical intermediates and is classified as a sulfonylurea derivative. It is specifically categorized within the broader group of antidiabetic agents that stimulate insulin secretion from pancreatic beta cells.
The synthesis of 3'-Hydroxy Repaglinide-d5 involves several key steps:
The synthesis process is characterized by high efficiency, low toxicity, and straightforward operational procedures. The total yield from this two-step reaction can reach approximately 80.9%, making it a viable method for industrial applications .
The molecular structure of 3'-Hydroxy Repaglinide-d5 includes a central benzoic acid structure substituted with various functional groups, including an ethoxy group and a piperidine moiety. The deuterated version features five deuterium atoms incorporated into its structure, which significantly alters its mass spectrum profile.
3'-Hydroxy Repaglinide-d5 participates in various chemical reactions typical for pharmaceutical compounds, including:
The reactions are typically monitored using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), allowing for precise quantification and identification of metabolites.
The mechanism by which 3'-Hydroxy Repaglinide-d5 exerts its pharmacological effects mirrors that of its parent compound, Repaglinide. It acts primarily by stimulating insulin secretion from pancreatic beta cells in response to elevated blood glucose levels.
3'-Hydroxy Repaglinide-d5 is primarily utilized in:
This compound plays a crucial role in advancing research on diabetes medications, contributing valuable insights into their pharmacological profiles and therapeutic efficacy.
3'-Hydroxy Repaglinide-d5 is a deuterium-labeled analog of the pharmacologically active metabolite 3'-Hydroxy Repaglinide, where five hydrogen atoms (H) at the ethoxy group are replaced by deuterium (D). This strategic isotopic substitution occurs specifically at the 2-(ethoxy-d5) moiety, resulting in a molecular formula of C₂₇H₃₁D₅N₂O₅ and a molecular weight of 473.62 g/mol [1] [2]. The deuterium atoms are incorporated at the ethyl segment of the ethoxy substituent (–OC₂D₅), as confirmed by the SMILES notation: O=C(O)C1=CC=C(CC(NC(C2=CC=CC=C2N3CC(O)CCC3)CC(C)C)=O)C=C1OC([2H])([2H])C([2H])([2H])[2H] [1].
The parent compound 3'-Hydroxy Repaglinide (unlabeled) features a chiral center at the 1-(2-(3-hydroxypiperidin-1-yl)phenyl)-3-methylbutyl segment. Consequently, 3'-Hydroxy Repaglinide-d5 exists as a mixture of diastereomers due to the introduction of a second stereogenic center at the 3-hydroxy position of the piperidine ring. This diastereomerism complicates chromatographic separation and spectroscopic interpretation, necessitating advanced analytical techniques for resolution [2] [9].
Property | 3'-Hydroxy Repaglinide-d5 | 3'-Hydroxy Repaglinide |
---|---|---|
Molecular Formula | C₂₇H₃₁D₅N₂O₅ | C₂₇H₃₆N₂O₅ |
Molecular Weight (g/mol) | 473.62 | 468.59 |
CAS Number | 1352792-15-4 | 874908-14-2 |
Isotopic Substitution | –OC₂D₅ | –OC₂H₅ |
Diastereomerism | Mixture (2 chiral centers) | Mixture (2 chiral centers) |
Nuclear Magnetic Resonance (NMR):¹H-NMR spectra of 3'-Hydroxy Repaglinide-d5 exhibit the absence of proton signals at 1.35–1.40 ppm (triplet) and 3.65–4.10 ppm (quartet), corresponding to the –OCH₂CH₃ group in the unlabeled compound. Instead, residual solvent-coupled signals appear due to minor protio impurities. The piperidinyl 3-hydroxy proton (–CHOH–) resonates at 4.50–4.70 ppm, confirming retention of metabolic hydroxylation [2] [3]. ¹³C-NMR shows a characteristic shift for the deuterated ethoxy carbon (–OC₂D₅) at 63.5 ppm, distinguishable via heteronuclear correlation spectroscopy [2].
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 474.625 for C₂₇H₃₂D₅N₂O₅⁺. Signature fragmentation includes:
Infrared Spectroscopy (IR):IR spectra retain critical functional group absorptions:
Fragment Ion (m/z) | Assignment | Significance |
---|---|---|
474.625 | [M+H]⁺ | Molecular ion confirmation |
405.51 | [M+H–C₂D₅O]⁺ | Deuterated ethoxy loss |
230.18 | [C₁₄H₁₀D₅O₃]⁺ (benzoic acid-d5) | Core structural fragment |
245.24 | Piperidinyl-hydroxyphenyl fragment | Metabolic site retention |
3'-Hydroxy Repaglinide-d5 derives from enzymatic oxidation of Repaglinide (C₂₇H₃₆N₂O₄, MW 452.59 g/mol) via hepatic CYP2C8. The metabolic transformation introduces a hydroxyl group (–OH) at the 3-position of the piperidine ring, increasing polarity and molecular weight (+16 g/mol vs. Repaglinide). Deuterium labeling further differentiates the metabolite-d5 by increasing its mass to 473.62 g/mol [3] [5].
Structurally, Repaglinide lacks the piperidinyl 3-hydroxy group and features a protio ethoxy substituent. The deuterated metabolite retains the core 2-ethoxy-4-(2-carbamoyl-2-methylpropyl)benzoic acid backbone but modifies the piperidine moiety to a 3-hydroxypiperidin-1-yl system [5] [9]. This hydroxylation enhances hydrogen-bonding capacity, impacting solubility (logP 3.81 vs. Repaglinide’s 5.96) and protein-binding affinity [3].
Deuteration at the ethoxy group does not alter steric bulk but introduces kinetic isotope effects (KIEs) that reduce oxidative metabolism at C₂D₅, extending the half-life in tracer studies. This positions 3'-Hydroxy Repaglinide-d5 as an indispensable internal standard for quantifying both Repaglinide and its metabolites in mass spectrometry-based assays [1] [4].
Feature | 3'-Hydroxy Repaglinide-d5 | Repaglinide |
---|---|---|
Biotransformation | CYP2C8-mediated oxidation | Parent drug (no oxidation) |
Key Modification | 3-OH on piperidine + C₂D₅ | Unmodified piperidine/OC₂H₅ |
Molecular Weight | 473.62 g/mol | 452.59 g/mol |
Role in Analysis | Isotopic tracer/internal standard | Pharmacologically active |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9